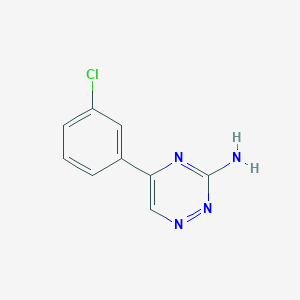
5-(3-氯苯基)-1,2,4-三嗪-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group
科学研究应用
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
作用机制
Target of Action
It is known that similar compounds can interact with various molecular targets, such as gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and can influence a variety of physiological processes.
Mode of Action
It has been suggested that the compound may exert its effects by influencing voltage-gated sodium channels (vgscs) . VGSCs are essential for the initiation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Biochemical Pathways
Modulation of vgscs can influence a variety of downstream signaling pathways, potentially leading to changes in neuronal excitability and other physiological processes .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, potentially due to its effects on vgscs .
生化分析
Biochemical Properties
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well established. A related compound, TP-315, has been found to interact with voltage-gated sodium channels, which could partially explain its anticonvulsant activity .
Temporal Effects in Laboratory Settings
Related compounds like TP-315 have been studied for their effects over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine at different dosages in animal models are not well studied. Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine are not well known. Related compounds like CCCP have been found to inhibit oxidative phosphorylation, suggesting potential interactions with enzymes or cofactors in metabolic pathways .
Transport and Distribution
Related compounds like MB07811 have been found to undergo first-pass hepatic extraction, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well known. Related compounds have been found to influence the localization and function of proteins within specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the triazine ring.
Cyclization Products: More complex heterocyclic compounds with potential biological activity.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,2,4-triazin-3-amine: Similar structure but with the chlorine atom in the para position.
5-(3-Bromophenyl)-1,2,4-triazin-3-amine: Bromine substituted analogue.
5-(3-Methylphenyl)-1,2,4-triazin-3-amine: Methyl substituted analogue.
Uniqueness
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogues.
属性
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDAICRDPHZNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)

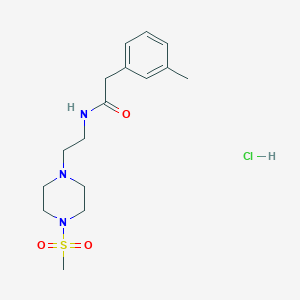
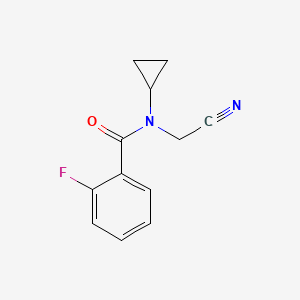
![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
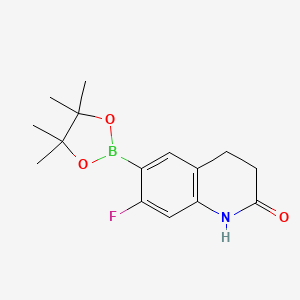
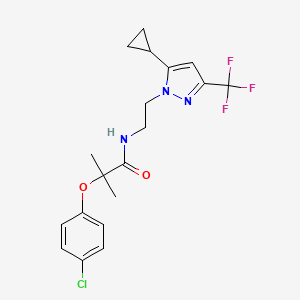
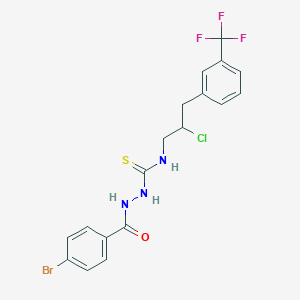
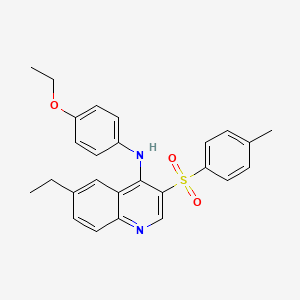
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)
![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)
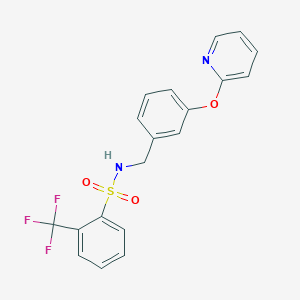
![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
